Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride
Overview
Description
Preparation Methods
The synthesis of Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride involves the esterification of 3,4,5-trimethoxybenzoic acid with 8-(diethylamino)octanol, followed by the formation of the hydrochloride salt . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride involves its ability to inhibit protein kinase C and act as an intracellular calcium antagonist . It binds to specific molecular targets, blocking calcium channels and reducing calcium influx into cells . This action modulates various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Comparison with Similar Compounds
Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride can be compared with other similar compounds such as:
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate: Similar structure but without the hydrochloride salt form.
3,4,5-Trimethoxybenzoic acid derivatives: These compounds share the trimethoxybenzoyl moiety but differ in their alkyl chain and amine substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activity and chemical reactivity .
Properties
IUPAC Name |
diethyl-[8-(3,4,5-trimethoxybenzoyl)oxyoctyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJZVXKPPQIYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57818-92-5 (Parent) | |
Record name | 3,4,5-Trimethoxybenzoic acid, 8-(diethylamino)octyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053464725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20968178 | |
Record name | Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53464-72-5 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53464-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxybenzoic acid, 8-(diethylamino)octyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053464725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(8-(3,4,5-trimethoxybenzoyloxy)octyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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